REACTION_CXSMILES
|
O=[C:2]([CH3:8])[C:3](=O)[C:4]([OH:6])=[O:5].CC[O-].[Na+].[CH3:13][S:14][C:15](=[NH:17])[NH2:16]>>[CH3:13][S:14][C:15]1[N:17]=[C:3]([C:4]([OH:6])=[O:5])[CH:2]=[CH:8][N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC(N)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
organic extraction and acid
|
Type
|
WASH
|
Details
|
wash
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |